

# Spectroscopic Analysis of 3-Methylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methylbenzoic acid

Cat. No.: B051386

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-methylbenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The following sections present in-depth Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

**3-Methylbenzoic acid**, also known as m-toluic acid, is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxyl group and a methyl group at positions 1 and 3, respectively.

- Chemical Formula:  $C_8H_8O_2$  [\[1\]](#)[\[2\]](#)
- Molecular Weight: 136.15 g/mol [\[3\]](#)
- CAS Registry Number: 99-04-7 [\[1\]](#)[\[2\]](#)

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-methylbenzoic acid**.

### Infrared (IR) Spectroscopy

Table 1: IR Spectral Data for **3-Methylbenzoic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1600, 1475	Medium	C=C stretch (Aromatic Ring)
1420-1440	Medium	O-H bend (Carboxylic Acid)
1210-1320	Strong	C-O stretch (Carboxylic Acid)
700-900	Strong	C-H bend (Aromatic, meta-disubstituted)

Note: The exact peak positions can vary slightly depending on the sample preparation method and the spectrometer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>1</sup>H NMR Spectral Data for **3-Methylbenzoic Acid**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11.5	Singlet	1H	-COOH
~7.9	Singlet	1H	Ar-H
~7.8	Doublet	1H	Ar-H
~7.4	Triplet	1H	Ar-H
~7.3	Doublet	1H	Ar-H
~2.4	Singlet	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS (δ = 0.00 ppm).[4]

Table 3: <sup>13</sup>C NMR Spectral Data for **3-Methylbenzoic Acid**[5]

Chemical Shift ( $\delta$ , ppm)	Assignment
~172	-COOH
~138	Ar-C (quaternary)
~134	Ar-CH
~130	Ar-CH
~129	Ar-C (quaternary)
~128	Ar-CH
~127	Ar-CH
~21	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to the solvent signal.

## Mass Spectrometry (MS)

Table 4: Mass Spectral Data for **3-Methylbenzoic Acid**

m/z	Relative Intensity (%)	Assignment
136	High	[M] <sup>+</sup> (Molecular Ion)
119	High	[M - OH] <sup>+</sup>
91	Very High (Base Peak)	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
65	Medium	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI).

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## Infrared (IR) Spectroscopy Protocol

This protocol is suitable for acquiring the IR spectrum of a solid sample like **3-methylbenzoic acid** using the KBr pellet method.

- Sample Preparation:
  - Thoroughly grind 1-2 mg of dry **3-methylbenzoic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation:
  - Transfer a portion of the powder into a pellet press.
  - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Process the spectrum by subtracting the background and performing any necessary baseline corrections.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation of a sample for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis.

- Sample Preparation:
  - Accurately weigh 5-10 mg of **3-methylbenzoic acid** for  $^1\text{H}$  NMR, or 20-50 mg for  $^{13}\text{C}$  NMR, and place it in a clean, dry vial.<sup>[6]</sup>

- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) to the vial.[\[6\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.[\[6\]](#)
- Transfer to NMR Tube:
  - Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[7\]](#)
  - The final sample height in the tube should be approximately 4-5 cm.[\[6\]](#)
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[4\]](#)

## Mass Spectrometry (MS) Protocol

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum.

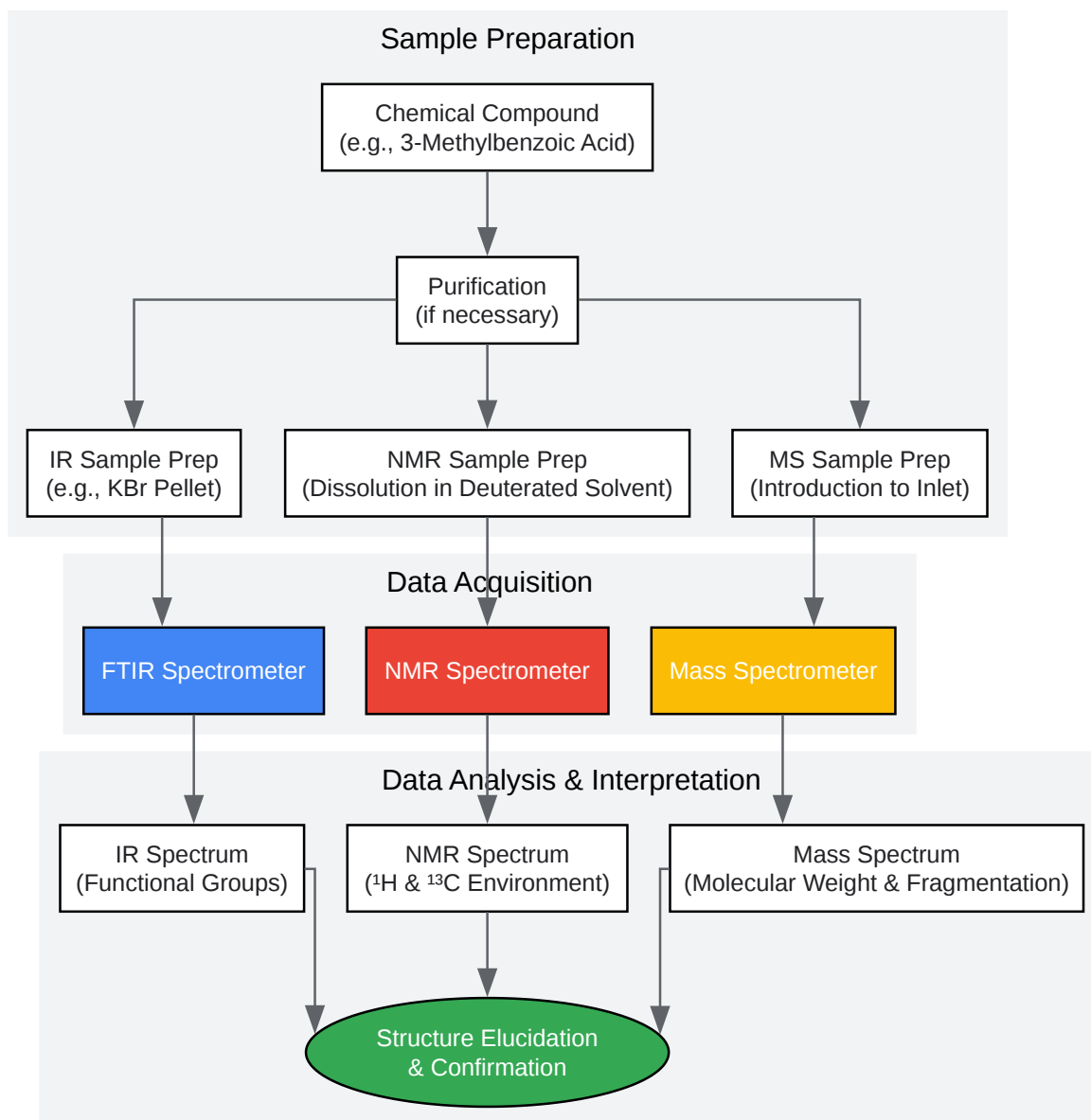
- Sample Introduction:

- Introduce a small amount of **3-methylbenzoic acid** into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.
- The sample is heated to vaporize it into the ion source.<sup>[8]</sup>
- Ionization:
  - In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).<sup>[9]</sup> This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).<sup>[9]</sup>
- Mass Analysis:
  - The molecular ion and any fragment ions formed are accelerated into the mass analyzer.
  - The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.<sup>[9]</sup>
- Detection:
  - The separated ions are detected, and their abundance is recorded.
  - The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each  $m/z$  value.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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## References

- 1. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 2. Benzoic acid, 3-methyl- [webbook.nist.gov]
- 3. 3-Methylbenzoic acid | C<sub>8</sub>H<sub>8</sub>O<sub>2</sub> | CID 7418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. rsc.org [rsc.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
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